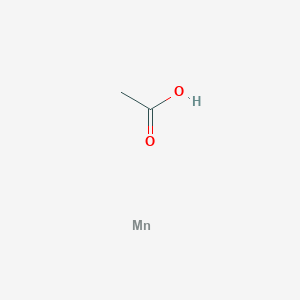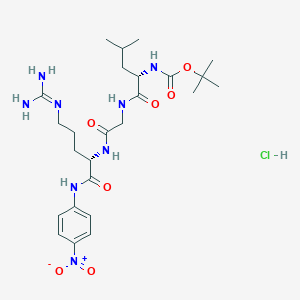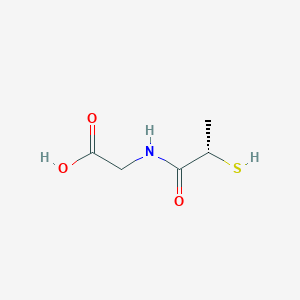![molecular formula C8H7BrN2 B12332679 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound is a solid at room temperature and is typically stored in a dry environment. It is known for its unique structure, which includes a bromine atom and a methyl group attached to a pyrrolo[3,2-b]pyridine scaffold .
Preparation Methods
The synthesis of 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine involves several steps. One common method includes the bromination of 3-methyl-1H-pyrrolo[3,2-b]pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts.
Scientific Research Applications
5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFR kinases. By inhibiting these kinases, the compound can disrupt signaling pathways crucial for cell proliferation, angiogenesis, and tissue regeneration. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, which may influence its ability to participate in substitution and coupling reactions.
1H-pyrrolo[3,2-b]pyridine: Lacks both the bromine and methyl groups, making it less versatile in synthetic applications.
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-10-6-2-3-7(9)11-8(5)6/h2-4,10H,1H3 |
InChI Key |
MGNGHCMPLPOEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12332602.png)
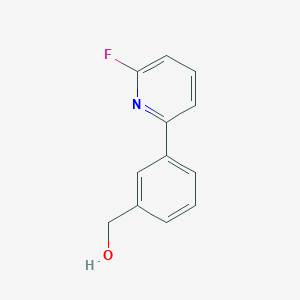
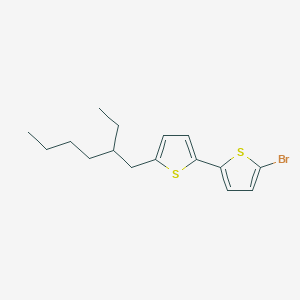
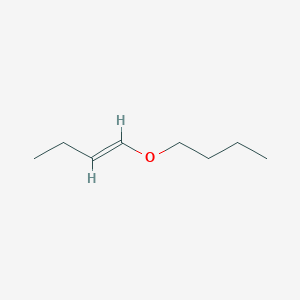
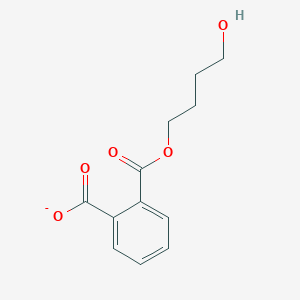

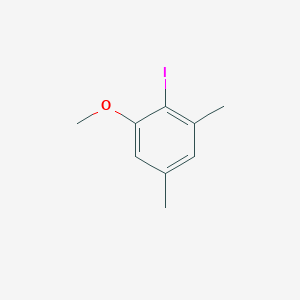
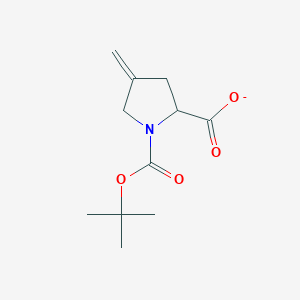

![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-fluoro-3,7-dihydro-](/img/structure/B12332657.png)
